![molecular formula C16H18N4O B2665894 5-butyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 912621-59-1](/img/structure/B2665894.png)
5-butyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Description
5-butyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, also known as BPP, is a heterocyclic compound that has been of interest to the scientific community due to its potential applications in medicinal chemistry. BPP belongs to the pyrazolopyrimidine family, which has been extensively studied due to its pharmacological properties.
Scientific Research Applications
Organic Synthesis and Building Blocks
- Pinacol Boronic Esters : These compounds serve as valuable building blocks in organic synthesis. While protocols for functionalizing deboronation of alkyl boronic esters are well-established, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of alkyl boronic esters using a radical approach . This advancement opens up new possibilities for synthetic chemistry.
Hydromethylation of Alkenes
- The catalytic protodeboronation of alkyl boronic esters, when paired with a Matteson–CH2– homologation, enables a formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown . Researchers have applied this sequence to methoxy-protected ( )-D8-THC and cholesterol, demonstrating its potential in organic synthesis.
Boron Chemistry and Suzuki–Miyaura Coupling
- The most significant application of boron compounds is the Suzuki–Miyaura coupling, which allows for C–C bond formation. However, protodeboronation of activated benzylic substrates remains challenging . Renaud and coworkers developed an efficient sequence for formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy .
Functional Group Transformations
- Organoboron compounds undergo various transformations, including oxidations, aminations, halogenations, and CC-bond formations. The introduction of stable boronic ester moieties has expanded the scope of boron chemistry .
Stability and Limitations
- Despite their versatility, organoboranes have limitations related to air and moisture stability. Researchers continue to explore ways to enhance stability and broaden their synthetic applications .
properties
IUPAC Name |
5-butyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-3-4-9-19-11-17-15-14(16(19)21)10-18-20(15)13-7-5-12(2)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORNMBHYDBWOSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-butyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
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